Minodronic acid-d4

Derivatization Kinetics LC-MS/MS Bioanalysis

Minodronic acid-d4 is a deuterium-labeled analog of minodronic acid, a third-generation nitrogen-containing bisphosphonate clinically used for osteoporosis treatment. As a stable isotope-labeled (SIL) compound, it is specifically designed as an internal standard for the quantitative analysis of minodronic acid in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C9H12N2O7P2
Molecular Weight 326.17 g/mol
Cat. No. B12398670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinodronic acid-d4
Molecular FormulaC9H12N2O7P2
Molecular Weight326.17 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18)/i1D,2D,3D,4D
InChIKeyVMMKGHQPQIEGSQ-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Minodronic Acid-d4 Procurement Guide: A Stable Isotope-Labeled Internal Standard for Ultra-Sensitive LC-MS/MS Quantification of a Third-Generation Bisphosphonate


Minodronic acid-d4 is a deuterium-labeled analog of minodronic acid, a third-generation nitrogen-containing bisphosphonate clinically used for osteoporosis treatment . As a stable isotope-labeled (SIL) compound, it is specifically designed as an internal standard for the quantitative analysis of minodronic acid in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound exhibits the same chemical behavior as the unlabeled analyte but with a mass shift of +4 Da, enabling its distinction during mass spectrometric detection .

The Risks of Substituting Minodronic Acid-d4 with Unlabeled or Analogous Internal Standards in Bioanalytical Assays


Substituting minodronic acid-d4 with the unlabeled compound or a structural analog as an internal standard introduces significant risk to quantitative accuracy. The primary utility of a deuterated internal standard lies in its ability to co-elute with the target analyte and mirror its behavior during sample extraction, chromatographic separation, and ionization, thereby correcting for matrix effects and variability . While the unlabeled minodronic acid cannot be distinguished from the analyte, a structural analog may not co-elute and thus will not correct for ion suppression or enhancement. Furthermore, the use of a non-deuterated internal standard may fail to account for unique derivatization kinetics, as demonstrated by the slower methylation rate of minodronic acid-d4 [1].

Minodronic Acid-d4: Quantified Performance and Differentiation for Analytical Selection


Derivatization Kinetics: Slower Methylation Rate vs. Unlabeled Minodronic Acid

When used in an on-cartridge derivatization protocol with trimethylsilyldiazomethane, minodronic acid-d4 (d4-MA) exhibits a significantly slower methylation rate compared to the unlabeled minodronic acid (MA). This kinetic difference leads to a lower and more variable yield of the pentamethylated derivative (d4-PMMA) compared to PMMA from the unlabeled analyte [1]. This behavior can reduce the effectiveness of d4-MA as an internal standard for correcting variability in the derivatization step if not addressed through optimized protocols, such as a two-cycle derivatization approach [1].

Derivatization Kinetics LC-MS/MS Bioanalysis

Impact on Internal Standard Function: Necessity for Two-Cycle Derivatization

The variable derivatization yield of d4-MA directly compromises its primary function as an internal standard. Yang et al. (2015) explicitly note that the lower and more variable yield of d4-PMMA 'decreased the effectiveness of its correction function as an internal standard' [1]. Consequently, a specific 'two-cycle derivatization approach was introduced to increase its yield and improve the reproducibility' [1]. This procedural modification was essential to achieve the method's final performance metrics.

Internal Standard Derivatization Method Validation

In Vivo Pharmacokinetic Profile of the Analyte: High Potency Drives Low Systemic Exposure

The clinical necessity for an ultra-sensitive bioanalytical method, for which minodronic acid-d4 is an essential component, is driven by the exceptional potency of minodronic acid. Studies show that minodronic acid inhibits bone resorption 10–100 times more strongly than alendronic acid [1]. This high potency enables clinical doses as low as 1-4 mg, resulting in extremely low systemic exposure (plasma concentrations in the low pg/mL range) [2][3]. Consequently, robust quantification relies on a high-sensitivity LC-MS/MS assay utilizing a deuterated internal standard like minodronic acid-d4 to achieve a lower limit of quantification (LLOQ) of 10.0 pg/mL [3].

Pharmacokinetics Osteoporosis Bioanalysis

Matrix Effect Mitigation: Theoretical Advantage of Co-Eluting Deuterated Internal Standard

In LC-MS/MS analysis, matrix effects, caused by co-eluting endogenous components, can significantly impact accuracy through ion suppression or enhancement [1]. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold-standard approach to correct for these effects, as it is assumed to exhibit nearly identical extraction recovery, ionization response, and chromatographic behavior as the unlabeled analyte [2]. Minodronic acid-d4 is specifically employed for this purpose to ensure accurate quantification of minodronic acid in complex biological matrices like human plasma.

Matrix Effects LC-MS/MS Quantitative Analysis

High-Value Application Scenarios for Minodronic Acid-d4


Ultra-Sensitive Pharmacokinetic Studies

Minodronic acid-d4 is the essential internal standard for developing and validating highly sensitive LC-MS/MS methods to quantify minodronic acid in plasma for clinical pharmacokinetic studies. Given the drug's low oral bioavailability and the low clinical doses (1-4 mg) that result in extremely low plasma concentrations, a deuterated internal standard is mandatory to achieve the required lower limit of quantification (LLOQ) of 10.0 pg/mL [1]. The method, validated with minodronic acid-d4, enables accurate characterization of the drug's absorption, distribution, and elimination profile, as demonstrated in studies assessing food and age effects on pharmacokinetics [2].

Validation of Derivatization-Dependent Bioanalytical Methods

Minodronic acid-d4 is uniquely required for the accurate quantification of minodronic acid in assays that involve a derivatization step, such as methylation with trimethylsilyldiazomethane. The documented slower methylation rate and variable yield of the d4-labeled derivative necessitate its use for method development and validation to account for these kinetic differences [1]. Using an unlabeled standard or a structural analog would mask this variability and lead to inaccurate results. The two-cycle derivatization protocol developed specifically for d4-MA highlights the importance of using the matched internal standard for this application [1].

Comparative Bioequivalence and Generic Drug Development

In the development of generic minodronic acid formulations, robust bioanalytical methods are required to demonstrate bioequivalence to the reference product. Given the high potency and low systemic exposure of minodronic acid, regulatory bodies expect the use of validated, highly sensitive LC-MS/MS methods [2]. Minodronic acid-d4 is the appropriate internal standard to ensure the accuracy and precision of these pivotal studies, which often involve hundreds or thousands of plasma samples. Its use minimizes analytical variability and strengthens the confidence in the bioequivalence data submitted for regulatory approval.

Metabolic Stability and In Vitro Drug-Drug Interaction Studies

Although not its primary application, the stable isotope label of minodronic acid-d4 makes it a potential tracer for in vitro studies investigating the metabolic stability or potential drug-drug interactions of minodronic acid. The deuterium label could allow for differentiation from the unlabeled drug in complex incubation matrices, although the slower derivatization kinetics [1] must be considered in experimental design. The primary value remains its role as an internal standard for quantification.

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